4-METHOXY-N-METHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
Overview
Description
4-METHOXY-N-METHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that includes methoxy, methyl, and sulfonamido functional groups
Preparation Methods
The synthesis of 4-METHOXY-N-METHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methyl-4-methylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-METHOXY-N-METHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamido group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHOXY-N-METHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-METHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with proteins, potentially inhibiting their function. The methoxy and methyl groups may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-METHOXY-N-METHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can be compared with similar compounds such as:
4-Methoxy-N-methylbenzenamine: Lacks the sulfonamido group, resulting in different chemical properties and applications.
4-Methylbenzenesulfonamide: Lacks the methoxy and N-methyl groups, leading to different reactivity and biological activity.
3,4-Dimethoxy-N-methylbenzamide: Contains an additional methoxy group, which may alter its chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-methyl-3-[(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-7-13(8-5-11)23(20,21)18-14-10-12(16(19)17-2)6-9-15(14)22-3/h4-10,18H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDYQDAFYZNZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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